m-PEG8-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

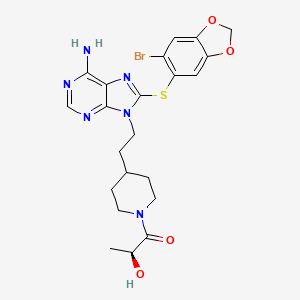

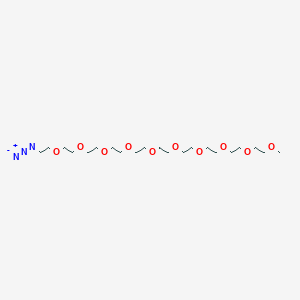

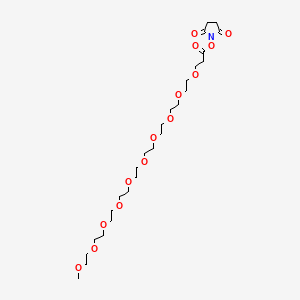

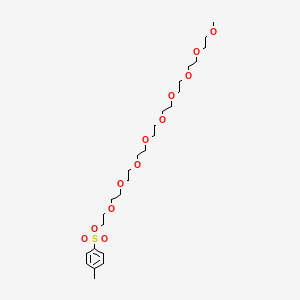

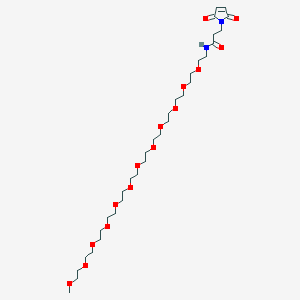

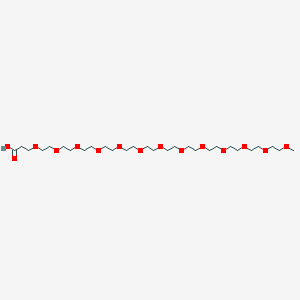

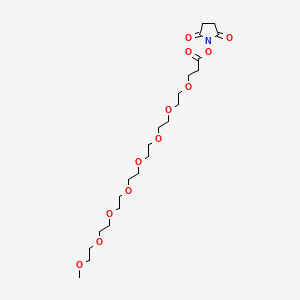

M-PEG8-NHS ester is a PEG linker containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media . It is a non-cleavable 8 unit polyethylene glycol (PEG) linker compound, employed in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of this compound involves the activation of the NHS ester, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular formula of this compound is C22H39NO12 . It is a PEG linker containing an NHS ester . The unbranched, hydrophilic, discrete-length molecules have the form Methyl-PEGn-NHS Ester, where the subscript ‘n’ denotes 4, 8, 12, or 24 ethylene glycol units .Chemical Reactions Analysis

The NHS ester of this compound is activated and can efficiently PEGylate primary amines at pH 7-9 . The reaction of the NHS-ester group results in the formation of stable, irreversible amide bonds .Physical And Chemical Properties Analysis

This compound is a colorless to slightly yellow clear liquid . It has a molecular weight of 509.55 . It is stored under inert gas at a temperature below 0°C . It is soluble in DMSO, DCM, and DMF .Applications De Recherche Scientifique

Regenerative Medicine and Drug Delivery :

- m-PEG8-NHS ester is used in poly(ethylene glycol) (PEG)-based hydrogel systems for regenerative medicine and drug delivery. Its property of resistance to protein adsorption and cell adhesion allows for controlled introduction of bioactive factors like proteins, peptides, and drugs. It is often employed as a PEG linker for functionalizing these factors with photo-cross-linkable groups, facilitating their incorporation into PEG hydrogel networks or PEGylation strategies for drug delivery (Browning et al., 2013).

Bioconjugation and PEGylation :

- In the field of biopharmaceuticals, this compound is utilized in the process of PEGylation – covalently bonding PEG to active peptides or proteins to improve bioavailability and reduce immunogenicity. The PEGylation reagents chosen are based on the reaction specificity of their terminal groups, as well as the length and degree of chain branching desired (Crafts et al., 2016).

Hydrogel Formation for Biomedical Applications :

- This compound is employed in the creation of injectable dual redox responsive diselenide-containing poly(ethylene glycol) hydrogels. These hydrogels exhibit a dual redox responsive release profile and are potential candidates for applications like drug delivery and stimuli-responsive drug release (Gong et al., 2017).

- It is also used in oxo-ester mediated native chemical ligation (OMNCL) for polymer hydrogel formation, in-vitro cell encapsulation, and in-vivo implantation, providing a promising strategy for chemical cross-linking of hydrogels in biological contexts (Strehin et al., 2013).

Protein and Peptide Functionalization :

- The compound is used in the functionalization of proteins and peptides, such as in amino-sulfhydryl stapling on native peptides and proteins using bifunctional NHS-activated acrylamides (Silva et al., 2021).

- It is also involved in the efficient delivery of methotrexate based on PHEMA-st-PEG-DA nanohydrogels, demonstrating its utility in drug loading and release (Farzanfar et al., 2021).

Chemical Cross-Linking in Protein Research :

- This compound is used in chemical cross-linking with amine-reactive esters for protein research, although it requires careful analysis due to its reactivity with multiple amino acids (Kalkhof & Sinz, 2008).

Mécanisme D'action

Target of Action

The primary targets of m-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems and play crucial roles in various biochemical processes.

Mode of Action

This compound contains an NHS ester group that is highly reactive with primary amines. This reactivity allows this compound to form covalent bonds with its targets, effectively labeling them . The formation of these bonds is irreversible, leading to permanent modification of the target molecules .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving its target molecules. By labeling primary amines, this compound can alter the properties of proteins and other molecules, potentially affecting their roles in various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its physicochemical properties. It is soluble in DMSO, DCM, and DMF , which can affect its distribution and elimination in the body.

Result of Action

The result of this compound’s action is the labeling of primary amines on target molecules. This labeling can lead to changes in the properties of the target molecules, such as increased solubility in aqueous media . The hydrophilic PEG spacer in this compound can also reduce the aggregation of labeled proteins stored in solution .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of the NHS ester group is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the stability and efficacy of this compound can be affected by temperature, as it is typically stored at -20°C .

Orientations Futures

M-PEG8-NHS ester is used in the synthesis of antibody-drug conjugates (ADCs) , indicating its potential in the field of drug delivery systems. It is also used in the PEGylation of proteins, peptides, and other amine-containing molecules or surfaces , suggesting its future applications in bioconjugation and pharmaceutical development.

Analyse Biochimique

Biochemical Properties

m-PEG8-NHS ester plays a crucial role in biochemical reactions, particularly in the labeling of primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in the this compound reacts with these amines to form stable, irreversible amide bonds .

Cellular Effects

The hydrophilic PEG spacer in this compound can enhance the solubility of proteins and other biomolecules in aqueous media . This can influence cell function by affecting the bioavailability and activity of these molecules within the cell.

Molecular Mechanism

The NHS ester group in this compound reacts with primary amines in proteins and other biomolecules to form stable, irreversible amide bonds . This reaction can lead to changes in the activity of these molecules, potentially influencing processes such as enzyme activity and gene expression.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZNTYBFTKFSMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679824 |

Source

|

| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

756525-90-3 |

Source

|

| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)